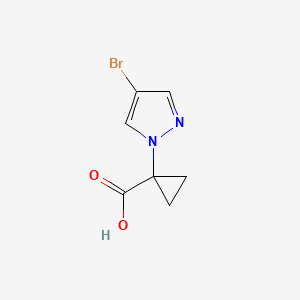

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Descripción

1-(4-Bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyrazole ring substituted with a bromine atom at the 4-position and a carboxylic acid group on the cyclopropane core. This compound is of interest in medicinal chemistry and materials science due to its unique structural features:

- Cyclopropane ring: Introduces significant ring strain, enhancing reactivity and conformational rigidity.

- 4-Bromo-pyrazole: The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrazole moiety offers hydrogen-bonding capabilities.

- Carboxylic acid group: Enhances water solubility and provides a site for further functionalization (e.g., esterification, amidation).

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromopyrazol-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKYHZMGLXYIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935387-65-7 | |

| Record name | 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Cyclopropanation: The brominated pyrazole is subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a cyclopropane carboxylic acid derivative, under appropriate reaction conditions

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable and cost-effective reagents and conditions.

Análisis De Reacciones Químicas

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane carboxylic acid moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their implications:

*Calculated based on analog data.

Key Comparative Analysis

Halogenated Pyrazole Derivatives

- Bromo vs. Chloro (Target vs. ) : Bromine’s larger atomic radius increases steric hindrance and lipophilicity (higher logP), making the target compound more suitable for hydrophobic binding pockets in proteins. Chlorine offers a balance of reactivity and solubility, often preferred in early-stage drug candidates .

- Bromo vs. Trifluoromethyl (Target vs. ) : The CF₃ group is strongly electron-withdrawing, which can stabilize adjacent negative charges (e.g., in enzyme active sites). However, CF₃ lacks the coupling reactivity of Br, limiting its utility in metal-catalyzed reactions .

Carboxylic Acid vs. Ester Derivatives

- The target compound’s carboxylic acid group (COOH) enhances aqueous solubility compared to esters (e.g., 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester in ). Esters, while more cell-permeable, require hydrolysis for activation, adding metabolic complexity .

Functional Group Diversity

- Cyano vs. Bromo (trans-2-cyanocyclopropanecarboxylic acid vs.

- Amino vs. Bromo (1-(Boc-Amino)cyclopropanecarboxylic acid vs. Target): The Boc-protected amino group enables diversification into amides or ureas, whereas bromo supports aryl coupling, reflecting divergent synthetic applications .

Actividad Biológica

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (CAS Number: 1935387-65-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications in medicinal chemistry.

The compound's chemical formula is , with a molecular weight of 231.05 g/mol. Its structure includes a cyclopropane moiety and a pyrazole ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C7H7BrN2O2 |

| Molecular Weight | 231.05 g/mol |

| CAS Number | 1935387-65-7 |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Anticancer Potential

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies on pyrazole-based inhibitors of human lactate dehydrogenase (LDH) have shown that they can effectively inhibit cancer cell growth by reducing lactate production and glycolysis in various cancer cell lines, including MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells .

Enzymatic Inhibition

1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites, thereby modulating their activity. The compound's ability to inhibit LDH suggests it may play a role in altering metabolic processes in cancer cells, making it a candidate for further investigation in drug development .

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic applications. It is classified with hazard statements indicating skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Understanding these safety concerns is essential for guiding its use in research and potential clinical applications.

Study on LDH Inhibition

A notable study focused on the optimization of pyrazole-based compounds for inhibiting LDH demonstrated that certain derivatives exhibited low nanomolar inhibition of both LDHA and LDHB enzymes. This study utilized quantitative high-throughput screening and structure-based design to identify lead compounds with promising bioactivity .

Antitumor Activity Assessment

Another research effort involved assessing the antitumor activity of pyrazole derivatives in vitro. The findings suggested that these compounds could significantly inhibit tumor cell proliferation, highlighting the therapeutic potential of the pyrazole scaffold in oncology .

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves two key steps: (1) construction of the pyrazole ring with a bromo substituent and (2) cyclopropanation of the carboxylic acid moiety. A feasible approach includes:

- Pyrazole Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example, reacting 4-bromo-1H-pyrazole with ethyl cyclopropane-1-carboxylate under basic conditions (e.g., KOH/EtOH) .

- Cyclopropanation : Transition metal-catalyzed reactions (e.g., using Cu or Pd catalysts) to form the cyclopropane ring. Microwave-assisted methods may enhance reaction efficiency and yield .

Key Considerations : - Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Yields range from 60–85% depending on substituent reactivity and catalyst choice.

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond angles (e.g., cyclopropane C-C-C ~60°) and confirms regiochemistry of the bromo substituent .

- Mass Spectrometry : Molecular ion peak matching the calculated mass (e.g., [M+H]+ at m/z 271.0 for C₇H₆BrN₂O₂) .

Advanced: What strategies optimize the regioselectivity of bromine substitution on the pyrazole ring?

Methodological Answer:

Regioselective bromination is critical for functionalizing the 4-position of the pyrazole. Strategies include:

- Directed Metalation : Use of n-BuLi at low temperatures (-78°C) to deprotonate the pyrazole N-H, followed by quenching with Br₂ or NBS (N-bromosuccinimide) .

- Electrophilic Aromatic Substitution : Bromine (Br₂) in acetic acid under controlled conditions (0–5°C) selectively targets electron-rich positions .

Data Insight : - Steric hindrance from the cyclopropane group may shift selectivity; computational DFT studies (e.g., Gaussian 09) predict favorable 4-substitution due to lower activation energy .

Advanced: How do steric effects of the cyclopropane ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The cyclopropane’s strain and steric bulk impact reactivity:

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, but reaction rates decrease compared to non-cyclopropane analogs due to steric hindrance. Optimize with bulky ligands (e.g., SPhos) .

- Buchwald-Hartwig Amination : Requires elevated temperatures (80–100°C) and prolonged reaction times (~24 h) for C-N bond formation .

Table: Comparative Reactivity

| Reaction Type | Cyclopropane Analog Yield (%) | Non-Cyclopropane Yield (%) |

|---|---|---|

| Suzuki Coupling | 55–65 | 75–85 |

| Amination | 40–50 | 70–80 |

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Inert atmosphere (argon), desiccated at -20°C to prevent hydrolysis of the carboxylic acid group .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Advanced: How can computational modeling aid in predicting the compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). The bromine atom enhances hydrophobic binding in active sites .

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with antimicrobial activity. The cyclopropane ring increases membrane permeability .

Case Study : - Pyrazole-4-carboxylic acid derivatives show IC₅₀ values of 1–10 µM against E. coli; bromine substitution improves potency 2–3 fold .

Basic: What solvents and conditions are suitable for recrystallization?

Methodological Answer:

- Solvent Pair : Ethyl acetate (polar) and hexane (non-polar) in a 1:3 ratio.

- Procedure : Dissolve crude product in minimal ethyl acetate at 60°C, gradually add hexane until cloudiness appears, then cool to 4°C .

- Yield Improvement : Slow cooling (1°C/min) yields larger crystals with >95% purity .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies (e.g., NMR shifts) arise from solvent effects or tautomerism. Mitigation strategies:

- Standardized Protocols : Use DMSO-d₆ for ¹H NMR to stabilize the carboxylic acid proton .

- Variable Temperature NMR : Identify tautomeric forms (e.g., pyrazole vs. pyrazoline) by analyzing peak splitting at -40°C to 100°C .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Cyclopropanation Scalability : Batch reactors with precise temperature control (-10°C to 25°C) prevent ring-opening side reactions .

- Cost-Efficiency : Replace Pd catalysts with Cu-based systems for Suzuki couplings, reducing metal loadings to 0.5 mol% .

Table: Pilot-Scale Yields

| Step | Lab Scale (5 g) Yield (%) | Pilot Scale (500 g) Yield (%) |

|---|---|---|

| Pyrazole Formation | 85 | 78 |

| Cyclopropanation | 70 | 65 |

Basic: What analytical techniques quantify purity for publication standards?

Methodological Answer:

- HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (gradient 5–95% ACN). Purity >98% required for biological assays .

- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

- TGA/DSC : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.